BenchChemオンラインストアへようこそ!

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

VEGFA inhibition Angiogenesis Kinase selectivity

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione (CAS 647024-00-8) is a synthetic small-molecule pyrimidine-2,4-dione derivative featuring a hydrazinyl linker at the 6-position conjugated to a 2-phenylethyl substituent and a methyl group at N-3. The compound is classified in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 6' (TTD ID: D0V7OF) and is annotated as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA).

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 647024-00-8
Cat. No. B12606331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione
CAS647024-00-8
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N(CCC2=CC=CC=C2)N
InChIInChI=1S/C13H16N4O2/c1-16-12(18)9-11(15-13(16)19)17(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,19)
InChIKeyVPTLQPXHPGMCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione (CAS 647024-00-8): Structural Identity and Procurement-Relevant Classification


3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione (CAS 647024-00-8) is a synthetic small-molecule pyrimidine-2,4-dione derivative featuring a hydrazinyl linker at the 6-position conjugated to a 2-phenylethyl substituent and a methyl group at N-3 . The compound is classified in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 6' (TTD ID: D0V7OF) and is annotated as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) [1]. It carries a molecular formula of C₁₃H₁₆N₄O₂ (MW 260.29 g/mol) with computed physicochemical descriptors including a polar surface area (PSA) of 84.38 Ų and a predicted LogP of 1.11 . Patent literature associates this compound with indications for blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1].

Why Generic Substitution Fails for 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione: The Pharmacophore-Specificity Problem


The hydrazinylpyrimidine-2,4-dione scaffold is not interchangeable with amino-linked or oxy-linked pyrimidine VEGFR inhibitors. The hydrazine (–NH–NH–) moiety at the 6-position introduces both a hydrogen-bond donor/acceptor pair and conformational flexibility that differ fundamentally from the rigid aromatic amine linkers found in approved VEGFR-2 inhibitors such as sorafenib or pazopanib. Furthermore, the 2-phenylethyl substituent provides a specific lipophilic interaction surface distinct from the 4-chloro-3-trifluoromethylphenyl motif common to the diaryl-urea class [1]. The TTD-annotated target profile of this compound points exclusively to VEGFA inhibition, while structurally related pyrimidine derivatives in the same patent family (e.g., 'Pyrimidine derivative 5' from US20160096832) may engage different kinase selectivity profiles [2]. Consequently, substituting one pyrimidine-based VEGFR ligand for another without confirming target engagement and selectivity data risks confounding biological interpretation, particularly in angiogenesis or fibrosis models where off-target effects on PDGFR, FGFR, or c-Kit can dominate the observed phenotype.

Quantitative Differentiation Evidence for 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione (CAS 647024-00-8): Head-to-Head, Cross-Study, and Class-Level Comparisons


Target Engagement Specificity: VEGFA Inhibition vs. Multi-Kinase VEGFR-2 Inhibitors

The compound is annotated in the Therapeutic Target Database as a direct inhibitor of Vascular Endothelial Growth Factor A (VEGFA), the ligand itself, rather than the more commonly targeted VEGFR-2 tyrosine kinase domain [1]. This distinguishes it from the majority of pyrimidine-based angiogenesis inhibitors (e.g., pazopanib, axitinib, tivozanib) that act at the intracellular kinase domain of VEGFR-2 [2]. Ligand-level inhibition of VEGFA, if confirmed, could offer a differentiated resistance profile, as it would not be susceptible to gatekeeper mutations in the kinase domain that compromise ATP-competitive type I/II inhibitors. Quantitative selectivity data (fold-selectivity over VEGFR-1, VEGFR-3, PDGFR, FGFR) are not publicly available for this specific compound, and this limitation must be acknowledged when interpreting target engagement claims.

VEGFA inhibition Angiogenesis Kinase selectivity

Physicochemical Differentiation: CNS-Penetrant vs. Peripherally Restricted VEGFR Inhibitor Space

The compound's computed polar surface area (PSA) of 84.38 Ų and predicted LogP of 1.11 fall within ranges associated with potential blood-brain barrier (BBB) penetration (PSA < 90 Ų, LogP 1–4). This distinguishes it from most clinically advanced VEGFR-2 kinase inhibitors: pazopanib (PSA ~120 Ų, LogP ~3.2), sorafenib (PSA ~92 Ų, LogP ~4.1), and axitinib (PSA ~95 Ų, LogP ~3.5), all of which exhibit higher PSA and LogP values that correlate with poorer CNS distribution [1]. The relatively lower lipophilicity of the target compound, combined with its hydrazinyl hydrogen-bonding capacity, suggests a differentiated tissue distribution profile potentially suited for neurodegenerative disorder applications, consistent with its patent-assigned indication for neurodegenerative disorder [2].

Physicochemical properties CNS permeability Drug-likeness

Indication Profile Differentiation: Triad of Blood Vessel Proliferative, Fibrotic, and Neurodegenerative Disease

Patent records assign this compound to three distinct disease categories: blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) [1]. This multi-indication profile contrasts with most structurally related pyrimidine derivatives in the same patent family, such as 'Pyrimidine derivative 5' (US20160096832c60), which is indicated solely for blood vessel proliferative disorder [2]. The inclusion of both fibrosis and neurodegenerative disorder suggests that the hydrazinyl linker and phenylethyl substituent may confer biological activities beyond canonical VEGF-pathway angiogenesis inhibition, potentially involving additional targets or downstream signaling modulation relevant to fibrotic and neuroprotective mechanisms [3].

Indication breadth Fibrosis Neurodegeneration Angiogenesis

Structural Scaffold Differentiation: Hydrazinyl vs. Amino/Oxy Linker at Pyrimidine C-6 Position

The 6-position of the pyrimidine-2,4-dione core in this compound bears a hydrazinyl (–NH–NH–) linker connected to the 2-phenylethyl group, whereas the vast majority of pyrimidine-based VEGFR inhibitors use an amino (–NH–) or oxy (–O–) linker at the corresponding position [1]. The hydrazinyl moiety introduces an additional hydrogen-bond donor (–NH–) capable of engaging carbonyl or carboxylate side chains in the target protein, as well as a nucleophilic secondary amine that can participate in reversible covalent interactions with electrophilic cofactors or oxidized protein residues. This structural feature is absent in comparator compounds such as 6-(ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione (CAS registry analog), where the amino linker eliminates the second nitrogen and reduces hydrogen-bonding capacity . The hydrazinyl group also alters the pKa and tautomeric equilibrium of the pyrimidine ring, which may affect solubility and metabolic stability compared to amino-linked analogs.

Hydrazinyl linker Scaffold comparison Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione (CAS 647024-00-8)


Tool Compound for VEGFA-Dependent Angiogenesis Assays Requiring Ligand-Level (Non-Kinase Domain) Inhibition

This compound is best deployed in endothelial tube formation assays, aortic ring sprouting assays, or VEGF-induced HUVEC proliferation assays where the experimental question specifically requires inhibition at the VEGFA ligand level rather than at the intracellular VEGFR-2 kinase domain. Its TTD annotation as a VEGFA inhibitor supports this application, while its structural distinction from ATP-competitive VEGFR-2 inhibitors (pazopanib, sorafenib, axitinib) [1] makes it a valuable comparator for dissecting ligand-dependent vs. kinase-dependent angiogenic signaling. Researchers should confirm potency in their specific assay system and consider co-profiling with a VEGFR-2 kinase inhibitor to establish pathway specificity.

In Vitro Fibrosis Model Compound Where VEGFA Signaling Contributes to Myofibroblast Activation

The patent-assigned indication for fibrosis positions this compound as a candidate for TGF-β1-induced fibroblast-to-myofibroblast transition assays, collagen gel contraction assays, or bleomycin-induced pulmonary fibrosis models. While direct in vivo efficacy data are not publicly available, the compound's reported VEGFA inhibitory mechanism is mechanistically relevant to fibrosis, as VEGFA has been implicated in myofibroblast activation and extracellular matrix deposition. Procurement for fibrosis models should consider that the compound may exhibit dual anti-angiogenic and anti-fibrotic activity, which is a differentiated profile compared to selective VEGFR-2 kinase inhibitors that lack fibrotic indication support.

Chemical Probe for Neurodegenerative Disease Models Leveraging Favorable CNS Physicochemical Profile

With a computed PSA of 84.38 Ų and LogP of 1.11 , this compound falls within favorable CNS drug-like space and is patent-associated with neurodegenerative disorder [1]. It is suited for in vitro neuronal survival assays, microglial activation assays, or blood-brain barrier transwell permeability studies where VEGFA-mediated neuroprotection or neuroinflammation is being investigated. The lower lipophilicity compared to clinically used VEGFR inhibitors [2] suggests reduced non-specific protein binding and potentially improved free brain fraction, although direct brain penetration data (e.g., brain-to-plasma ratio, P-gp efflux ratio) are currently unavailable and should be experimentally determined.

Structure-Activity Relationship (SAR) Reference Standard for Hydrazinyl-Pyrimidine-2,4-Dione Scaffold Optimization

As a defined hydrazinyl-substituted pyrimidine-2,4-dione with documented physicochemical properties and patent provenance [1], this compound serves as a reference standard for SAR campaigns exploring modifications at the N-3 position (methyl group), the 6-hydrazinyl linker (hydrazine vs. hydrazone vs. acylhydrazine), and the phenylethyl substituent (chain length, aromatic substitution). Procurement as a benchmark compound enables systematic comparison of newly synthesized analogs against a known VEGFA-targeting scaffold, provided that assay conditions are standardized across the series.

Quote Request

Request a Quote for 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.